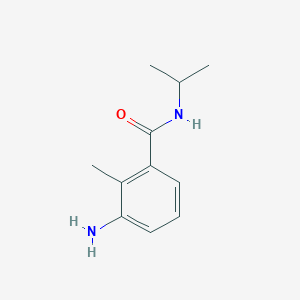

3-amino-2-methyl-N-propan-2-ylbenzamide

Description

3-Amino-2-methyl-N-propan-2-ylbenzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 2-position of the benzene ring, and an isopropyl (propan-2-yl) substituent on the amide nitrogen.

Properties

IUPAC Name |

3-amino-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFUAZKWSQKTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Contains a hydroxyl group and a dimethyl-substituted ethyl chain on the amide nitrogen, with a methyl group at the 3-position of the benzene ring.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Ester amidation methods yielded poor results (<5% yield), whereas acyl chloride routes were more efficient .

- Applications: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in 3-amino-2-methyl-N-propan-2-ylbenzamide due to the lack of a hydroxyl group .

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Structural Features : Features a sulfamoyl group and allyl substituent on the benzene ring, with a propyl chain on the amide nitrogen.

- Synthesis : Synthesized via multistep reactions involving sulfonylation and amidation. Characterized by X-ray diffraction and DFT calculations .

- Properties : The sulfamoyl group enhances hydrogen-bonding interactions and polar surface area, contrasting with the lipophilic isopropyl group in the target compound .

4-Amino-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide

- Structural Features: Positional isomer of the target compound, with amino and methyl groups at the 4- and 3-positions, respectively.

- Physicochemical Properties: Molecular formula C₁₈H₂₂N₂O (molar mass 282.38 g/mol). The altered substitution pattern may reduce steric hindrance compared to the 3-amino-2-methyl derivative .

4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide

- Structural Features : Incorporates a hydrazine moiety on the benzene ring.

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.